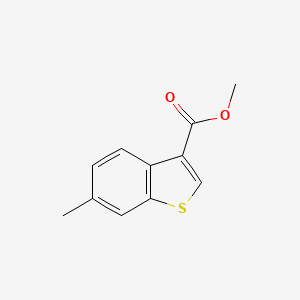

Methyl-6-methyl-1-benzothiophen-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

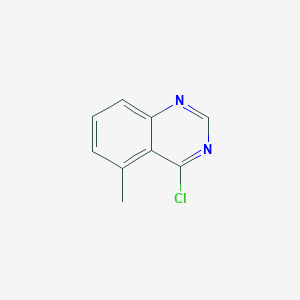

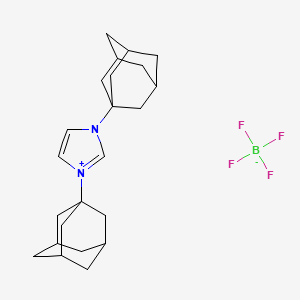

Methyl 6-methyl-1-benzothiophene-3-carboxylate, also known as M6MBC, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzothiophene, a heterocyclic aromatic compound, and is used in the synthesis of other compounds such as thiophene-3-carboxylic acid and its derivatives. M6MBC has been studied for its biochemical and physiological effects and has been found to have a variety of advantages and limitations in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Methyl-6-methyl-1-benzothiophen-3-carboxylat

Pharmazeutische Forschung: this compound könnte aufgrund der biologischen Aktivität von Benzothiophenderivaten für potenzielle pharmazeutische Anwendungen untersucht werden. Diese Verbindungen haben sich bei der Entwicklung von Behandlungen für Alzheimer-Krankheit als vielversprechend erwiesen, wobei einige eine signifikante Acetylcholinesterase-Hemmwirkung aufweisen .

Antimikrobielle Mittel: Benzothiophenderivate haben antimikrobielle Eigenschaften gezeigt, was darauf hindeutet, dass this compound für die Verwendung bei der Entwicklung neuer antimikrobieller Mittel zur Bekämpfung verschiedener bakterieller und Pilzinfektionen untersucht werden könnte .

Antieinflammatorische und analgetische Anwendungen: Da bestimmte Thiophenderivate entzündungshemmende und analgetische Wirkungen besitzen, könnte diese Verbindung bei der Synthese neuer Analgetika oder entzündungshemmender Medikamente eingesetzt werden .

Antihypertensive Mittel: Die in einigen Thiophenverbindungen beobachteten antihypertensiven Aktivitäten deuten auf einen möglichen Forschungsweg für this compound bei der Entwicklung neuer blutdrucksenkender Medikamente hin .

Antitumoraktivität: Die Forschung an Benzothiophenderivaten hat Antitumoreigenschaften aufgedeckt, was this compound zu einem Kandidaten für die Entwicklung von Krebsmedikamenten machen könnte .

Korrosionsschutz: Außerhalb medizinischer Anwendungen wurden Thiophenderivate als Korrosionsschutzmittel eingesetzt. Diese Verbindung könnte hinsichtlich ihrer Wirksamkeit beim Schutz von Metallen vor Korrosion untersucht werden, was Auswirkungen auf verschiedene Industrien hat .

Materialwissenschaften OLEDs: In der Materialwissenschaft werden Thiophen-basierte Verbindungen bei der Herstellung von organischen Leuchtdioden (OLEDs) eingesetzt. This compound könnte hinsichtlich seiner potenziellen Verwendung bei der Entwicklung fortschrittlicher OLED-Materialien untersucht werden .

Entwicklung von Synthesemethoden: Schließlich kann die Verbindung Gegenstand der Forschung in der synthetischen Chemie sein, um neue Methoden zu ihrer Synthese zu entwickeln, die zu effizienteren Produktionsprozessen oder neuartigen Derivaten mit verbesserten Eigenschaften führen können .

Eigenschaften

IUPAC Name |

methyl 6-methyl-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-7-3-4-8-9(11(12)13-2)6-14-10(8)5-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZALJLQGPRFWEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CS2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801247623 |

Source

|

| Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82787-85-7 |

Source

|

| Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82787-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)

![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)

![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)